

Comparative Guide to the Structure-Activity Relationship of AI-77-B Analogs

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Compound of Interest

Compound Name: Antibacterial agent 77

Cat. No.: B12425875

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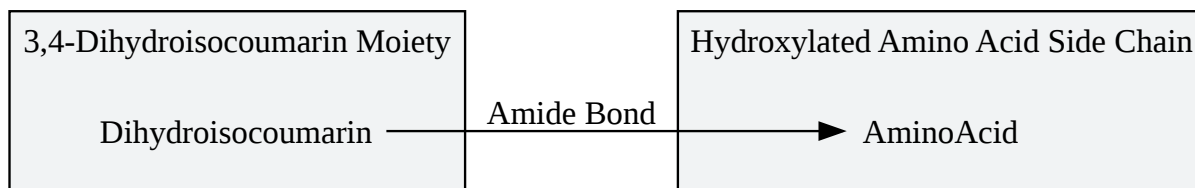
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of AI-77-B, a gastroprotective and anti-inflammatory agent, and its synthetic analogs. The data presented is compiled from key studies to facilitate further research and development in this area.

Introduction to AI-77-B

AI-77-B is a naturally occurring pseudopeptide isolated from the culture broth of *Bacillus pumilus*. It consists of a 3,4-dihydroisocoumarin moiety linked to a unique hydroxylated amino acid side chain. While potent, AI-77-B exhibits poor oral absorption, limiting its therapeutic potential. This has prompted significant research into the synthesis of analogs with improved pharmacokinetic profiles and retained or enhanced biological activity.

Core Structure of AI-77-B

The fundamental structure of AI-77-B serves as the scaffold for the analogs discussed in this guide.



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Caption: Core chemical scaffold of AI-77-B.

Structure-Activity Relationship (SAR) Analysis

The biological activity of AI-77-B analogs is highly dependent on modifications to both the dihydroisocoumarin ring and the amino acid side chain. Key findings from SAR studies are summarized below.

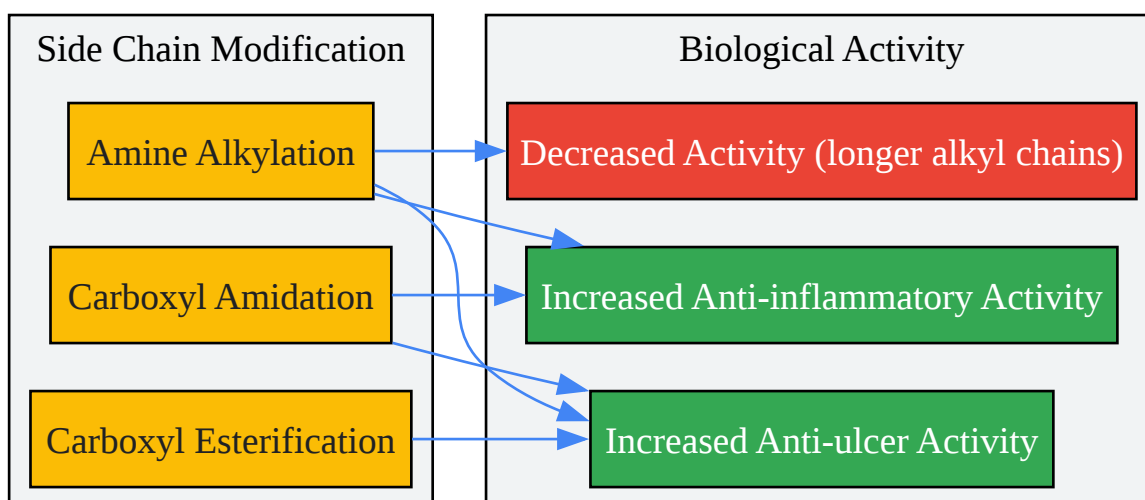
Modifications to the Amino Acid Side Chain

The amino acid portion of AI-77-B is a critical determinant of its biological activity. Modifications to the terminal carboxyl group and the primary amine have been explored to create prodrugs with enhanced oral bioavailability.

Table 1: Comparison of Anti-ulcer and Anti-inflammatory Activity of AI-77-B and its Analogs with Side Chain Modifications

Compound	R1 (Amine Substitution)	R2 (Carboxyl Modification)	Anti-ulcer Activity (ED50, mg/kg, p.o.)	Anti-inflammatory Activity (ED50, mg/kg, p.o.)
AI-77-B	H	OH	>100	>100
Analog 1	H	OMe	55.0	>100
Analog 2	Me	OMe	28.0	80.0
Analog 3	Et	OMe	25.0	75.0
Analog 4	n-Pr	OMe	33.0	90.0
Analog 5	n-Bu	OMe	48.0	>100
Analog 6	H	NH2	15.0	45.0
Analog 7	Me	NH2	12.0	40.0

- Esterification of the Carboxyl Group: Conversion of the carboxylic acid to its methyl ester (Analog 1) significantly improves oral anti-ulcer activity compared to the parent compound, AI-77-B.
- Alkylation of the Primary Amine: Monoalkylation of the primary amine in the esterified analogs (Analog 2-5) demonstrates that short alkyl chains (methyl, ethyl) enhance both anti-ulcer and anti-inflammatory activities. Longer alkyl chains (n-propyl, n-butyl) lead to a decrease in potency.
- Amidation of the Carboxyl Group: Conversion of the carboxylic acid to an amide (Analog 6) results in a substantial increase in both anti-ulcer and anti-inflammatory activity.
- Combined Amidation and Alkylation: The combination of amidation and N-methylation (Analog 7) yields the most potent analog in this series, with the lowest ED50 values for both activities.



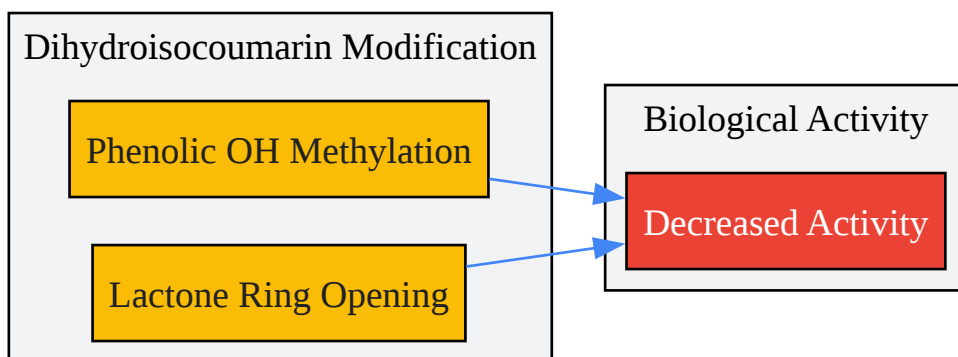
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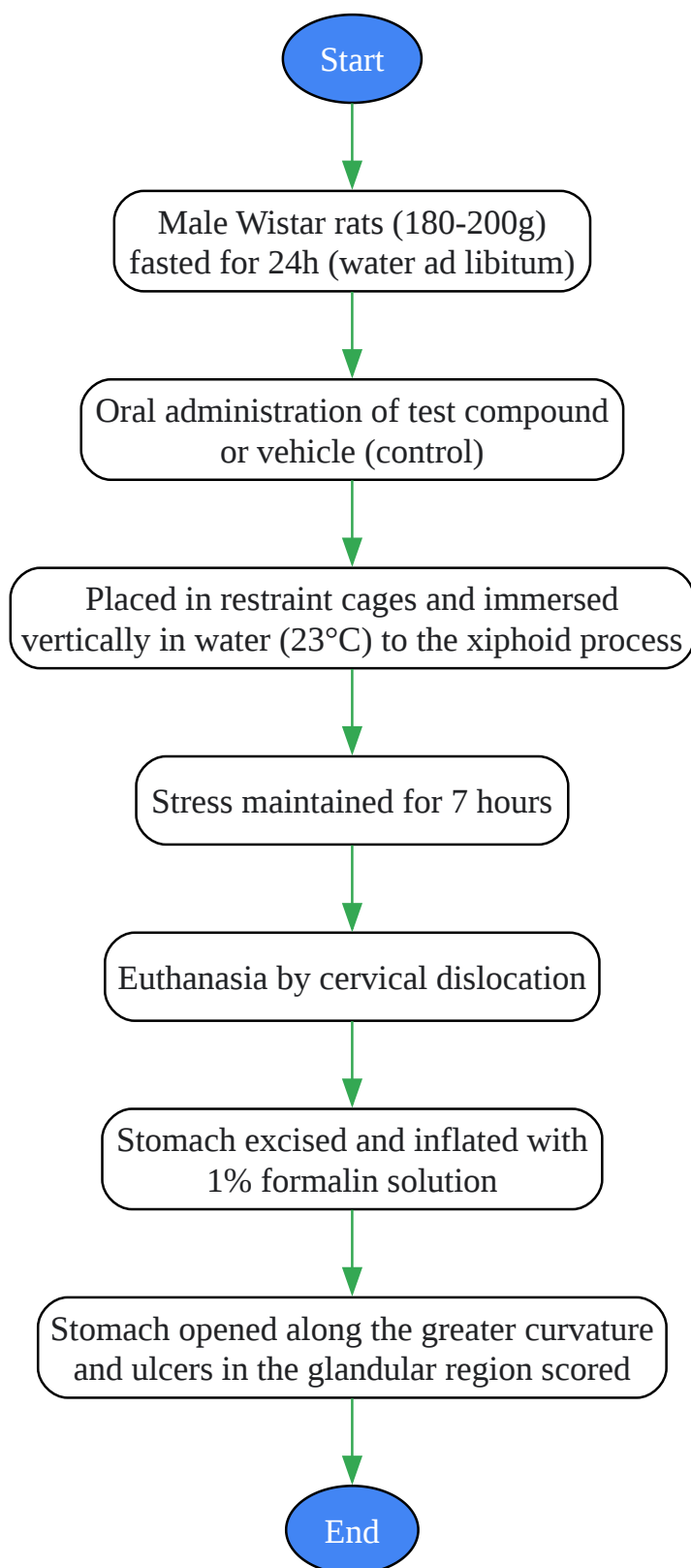
Caption: SAR of the amino acid side chain.

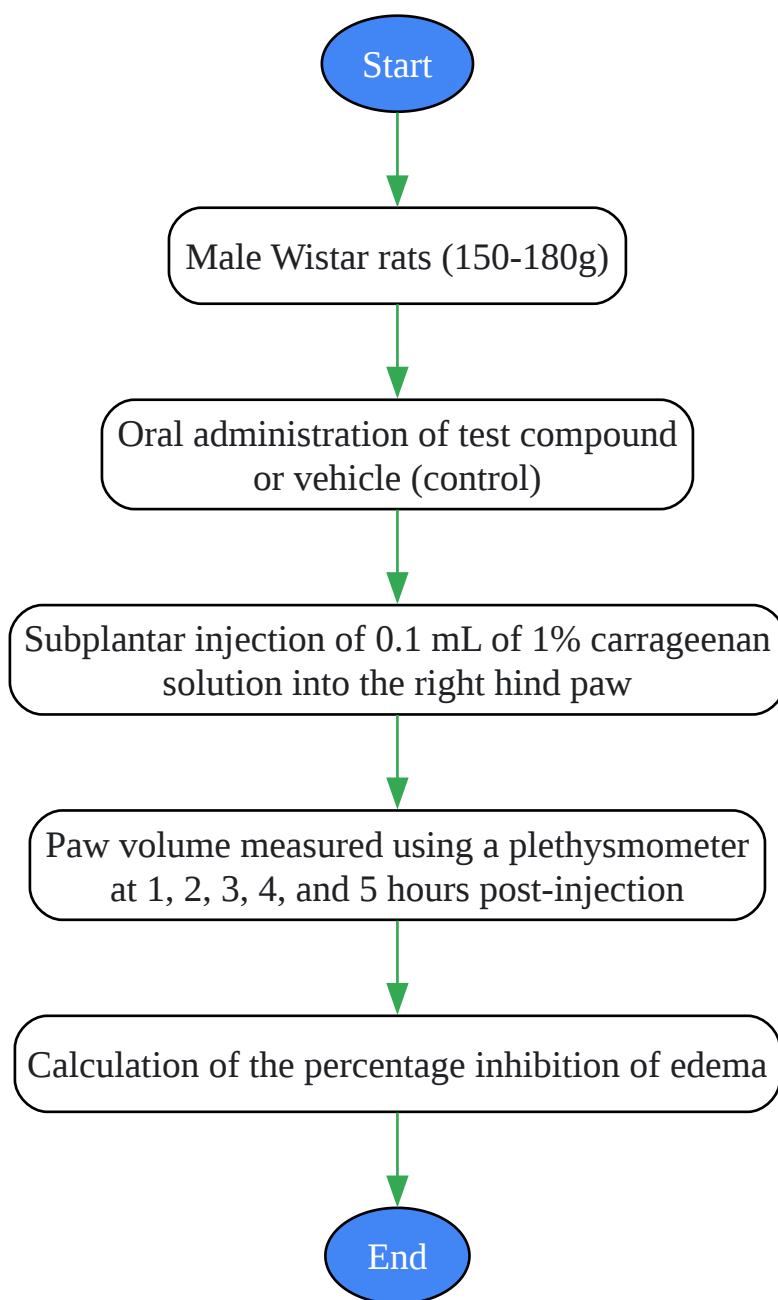
Modifications to the Dihydroisocoumarin Moiety

The integrity of the dihydroisocoumarin ring system is also crucial for maintaining biological activity.

- **Lactone Ring Opening:** Hydrolysis of the lactone ring in the 1H-2-benzopyran-1-one skeleton leads to a significant decrease in gastroprotective activity.
- **Phenolic Hydroxyl Group:** Methylation of the phenolic hydroxyl group at the 8-position of the dihydroisocoumarin ring results in a slight decrease in activity.







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